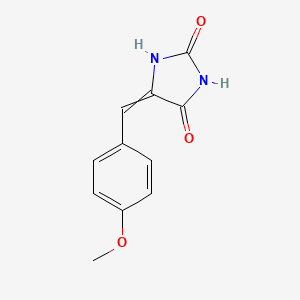

5-(p-Methoxybenzylidene)-hydantoin

Description

Contextualization within the Benzylidene Hydantoin (B18101) Scaffold Research

The 5-(p-Methoxybenzylidene)-hydantoin molecule belongs to the broader class of 5-benzylidene hydantoins. This structural scaffold has been identified as a promising foundation for the development of new therapeutic agents. Researchers have successfully utilized this framework to create inhibitors for various enzymes, demonstrating its versatility and potential in drug discovery.

A notable area of investigation for the 5-benzylidene hydantoin scaffold is in the development of enzyme inhibitors. For instance, compounds based on this structure have been identified as a new class of inhibitors for Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov A series of 1,5-disubstituted hydantoins designed to interact with the ATP-binding site of EGFR have shown inhibitory activity against the receptor's autophosphorylation and have demonstrated the ability to curb the proliferation of human A431 cells, which are known to overexpress EGFR. nih.gov

Furthermore, the benzylidene hydantoin core has been the subject of synthetic methodology development, with researchers devising efficient parallel solution-phase synthesis techniques to create libraries of these compounds for biological screening. nih.gov These libraries have been instrumental in evaluating the antiproliferative activity of various derivatives, such as those tested on the human lung adenocarcinoma A549 cell line. nih.gov In these studies, the presence of a 5-benzylidene group, often in conjunction with a lipophilic substituent at the N-1 position of the hydantoin ring, has been shown to be a key factor for observing antiproliferative effects. nih.gov

Significance of the Hydantoin Moiety in Chemical Biology and Medicinal Chemistry

The hydantoin ring, chemically known as imidazolidine-2,4-dione, is the central structural feature of this compound and is considered a "privileged scaffold" in the field of medicinal chemistry. ekb.eg This designation stems from its presence in a variety of clinically approved drugs and its capacity to exhibit a wide array of biological activities. ekb.eg The versatility of the hydantoin core allows it to serve as a foundational structure for drugs with applications ranging from anticonvulsant to antimicrobial and anticancer treatments. ekb.egontosight.ai

The structural characteristics of the hydantoin moiety are key to its significance. It possesses four potential sites for substitution and includes two hydrogen bond donors and two hydrogen bond acceptors. nih.gov This arrangement provides a rich platform for molecular interactions with biological targets. The synthetic accessibility of the hydantoin core, through well-established cyclization reactions, further enhances its appeal to medicinal chemists, as it allows for the straightforward introduction of diverse substituents to modulate pharmacological properties.

The broad spectrum of biological effects associated with hydantoin-based compounds is extensive. They have been investigated for their roles as anticancer, anti-inflammatory, antidiabetic, antibacterial, adrenoceptor modulating, anticonvulsant, antiplatelet, and anti-HIV agents. ekb.eg This wide range of activities underscores the importance of the hydantoin scaffold in the ongoing search for new and effective therapeutic agents.

Overview of Current Research Trajectories for this compound and its Analogues

While direct and extensive research focusing solely on this compound is somewhat limited in publicly accessible literature, the research trajectories for its analogues are well-documented and provide insight into its potential areas of application. The primary areas of investigation for these related compounds include their potential as anticancer, anticonvulsant, and tyrosinase inhibitory agents. The presence of the p-methoxy group on the benzylidene moiety is thought to potentially enhance certain biological activities due to its electron-donating nature. ontosight.ai

Anticancer Research: The antiproliferative properties of benzylidene hydantoins are a major focus. Research has shown that analogues of this compound can inhibit the growth of various cancer cell lines. For example, derivatives are being explored as inhibitors of key signaling pathways in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Anticonvulsant Research: The hydantoin core is famously present in the anticonvulsant drug phenytoin. Consequently, there is continued interest in synthesizing and evaluating new hydantoin derivatives for their potential to manage seizures. openpharmaceuticalsciencesjournal.comresearchgate.netnih.gov Research in this area often involves modifying the substituents on the hydantoin ring to improve efficacy and reduce side effects.

Tyrosinase Inhibition Research: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of great interest for cosmetic and medicinal applications related to hyperpigmentation. nih.govnih.gov Benzylidene-containing compounds have shown promise as tyrosinase inhibitors, and research is ongoing to understand the structure-activity relationships that govern their inhibitory potential.

The following tables present a selection of research findings for analogues of this compound, illustrating the biological activities being explored for this class of compounds.

Table 1: Antiproliferative Activity of Selected Benzylidene Hydantoin Analogues

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 1-Phenethyl-5-(p-hydroxybenzylidene)hydantoin | A549 (Human Lung Adenocarcinoma) | Inhibited cell proliferation at 20 µM | nih.gov |

| 5-(Pyridin-2-ylmethylene)hydantoin derivatives | - | Exhibited GSK-3β inhibitory activity | nih.gov |

| 1,5-Disubstituted hydantoins | A431 (Human Epidermoid Carcinoma) | Inhibited EGFR autophosphorylation and cell proliferation | nih.gov |

Table 2: Anticonvulsant Activity of Selected Hydantoin Analogues

| Compound/Derivative Class | Test Model | Activity | Reference |

|---|---|---|---|

| 4-Benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one derivatives | MES and INH induced convulsions | Exhibited significant anticonvulsant activity | openpharmaceuticalsciencesjournal.com |

| 5,5-Diphenylhydantoin derivatives | Maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) seizures | Showed anticonvulsant activity | researchgate.netnih.gov |

Table 3: Tyrosinase Inhibitory Activity of Selected Analogues

| Compound Class | Enzyme Source | Activity | Reference |

|---|---|---|---|

| 3,4-Dihydroxyphenyl Peptidomimetics | Mushroom Tyrosinase | Showed inhibitory activity, with some compounds being more potent than the parent 3,4-dihydroxybenzaldehyde | nih.gov |

| Quercetagetin (B192229) | Mushroom Tyrosinase | IC50 value of 0.19 ± 0.01 mM | frontiersin.org |

| 7,3',4'-Trihydroxyisoflavone | Mushroom Tyrosinase | IC50 value of 5.23 ± 0.6 µM | nih.gov |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Benzylidene hydantoin |

| Imidazolidine-2,4-dione |

| 1-Phenethyl-5-(p-hydroxybenzylidene)hydantoin |

| 5-(Pyridin-2-ylmethylene)hydantoin |

| 4-Benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one |

| 5,5-Diphenylhydantoin (Phenytoin) |

| 3,4-Dihydroxybenzaldehyde |

| Quercetagetin |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

5-[(4-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) |

InChI Key |

XLTKBDZXXGQCSC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Elucidation of Classical Condensation Mechanisms for Benzylidene Hydantoin (B18101) Formationdrugfuture.comthieme-connect.comwikiwand.comtandfonline.comwikipedia.org

The classical synthesis of 5-benzylidene hydantoins, including the p-methoxy derivative, is predominantly achieved through condensation reactions. These methods, while established, are subject to ongoing study to refine their mechanisms and improve their efficiency. The primary route involves the reaction of an active methylene (B1212753) compound, hydantoin, with an aromatic aldehyde, in this case, p-methoxybenzaldehyde. evitachem.comsemanticscholar.orgresearchgate.net

A key reaction in this context is the Erlenmeyer-Plöchl azlactone synthesis. drugfuture.comwikipedia.orgyoutube.commodernscientificpress.com This reaction involves the condensation of N-acylglycines with aldehydes in the presence of acetic anhydride. wikipedia.orgmodernscientificpress.com The process proceeds via an intermediate oxazolone, or azlactone. wikipedia.orgmodernscientificpress.com Variants of this synthesis can utilize hydantoin and its analogs as the enolate-forming component of the condensation. wikiwand.comwikipedia.org

The general mechanism for the formation of 5-arylidene hydantoins involves the condensation of an aromatic aldehyde with hydantoin in the presence of a carboxylic acid and a catalyst like ammonium (B1175870) acetate (B1210297). google.com While historically, anhydrous sodium acetate was used, newer methods have sought to improve yields and reduce the reliance on large quantities of reagents. google.com

Knoevenagel Condensation Variants and Regioselectivity Studiesthieme-connect.comtandfonline.comwikipedia.org

The Knoevenagel condensation is a cornerstone for the synthesis of 5-(p-Methoxybenzylidene)-hydantoin. semanticscholar.orgresearchgate.netresearch-nexus.net This reaction is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step, ultimately forming a C=C bond. wikipedia.orgchemistrylearner.comslideshare.net In the case of this compound synthesis, hydantoin provides the active methylene group at the C-5 position, which reacts with p-methoxybenzaldehyde. thieme-connect.comevitachem.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), to facilitate the deprotonation of the hydantoin. wikipedia.orgchemistrylearner.compw.live

The mechanism involves the formation of a resonance-stabilized enolate from the hydantoin, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. chemistrylearner.com The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product. chemistrylearner.comslideshare.net

Doebner Modification: A notable variant is the Doebner modification, which employs pyridine as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often leads to decarboxylation following the condensation. wikipedia.org

Regioselectivity in these condensations is generally high, with the reaction occurring specifically at the C-5 methylene group of the hydantoin ring. This is due to the acidity of the protons at this position, which are activated by the two adjacent carbonyl groups.

Mechanistic Aspects of Reaction Optimization for Stereochemical Controlthieme-connect.com

The exocyclic double bond in 5-benzylidene hydantoins introduces the possibility of E/Z geometrical isomerism. thieme-connect.com While many studies result in the more stable Z-isomer, the initial product can be a mixture of both E and Z isomers. wikipedia.org The isomers can often equilibrate, allowing for the isolation of the thermodynamically more stable form. wikipedia.org

For the synthesis of enantiomerically pure hydantoins, particularly at the C-5 position, various strategies have been developed. One approach is the asymmetric hydrogenation of prochiral 5-alkylidene hydantoins. nih.gov This has been achieved using catalysts based on cobalt, palladium, rhodium, and iridium with chiral ligands, yielding high enantiomeric excess. nih.gov Another method involves the photochemical deracemisation of hydantoins using a chiral diarylketone. nih.gov However, the synthesis of enantiomerically pure hydantoins can be challenging, with some methods leading to racemization. For instance, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) has been shown to cause racemization, while triphosgene (B27547) can be used to produce enantiomerically pure hydantoins from optically pure α-amino amides without epimerization. organic-chemistry.org

Contemporary Synthetic Approaches and Innovationsdrugfuture.comwikipedia.orgnih.gov

Modern synthetic chemistry has introduced several innovative techniques to improve the synthesis of hydantoin derivatives, focusing on efficiency, milder reaction conditions, and increased molecular diversity.

Catalyst-Mediated Synthesis of Hydantoin Derivativeswikipedia.org

Catalysis plays a pivotal role in the modern synthesis of hydantoins. Chiral phosphoric acids have been successfully employed for the asymmetric condensation of glyoxals and ureas, leading to hydantoins with high enantioselectivity. nih.gov The proposed mechanism for this transformation suggests that the enantiodetermining step is the face-selective protonation of a transient enol intermediate. nih.gov

Palladium(II) trifluoroacetate (B77799) has been shown to catalyze the C-arylation of N,N-disubstituted hydantoins with aryl iodides, demonstrating the utility of transition metal catalysis in functionalizing the hydantoin core. organic-chemistry.org Additionally, solid acid catalysts like ZrO2–Al2O3 have been used for the synthesis of related benzimidazole (B57391) derivatives, and such catalysts can often be recycled and reused. nih.gov

Multicomponent Reactions (MCRs) in Hydantoin Functionalization

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules like hydantoins in a single step from three or more starting materials. nih.govthieme-connect.comthieme-connect.com

The Bucherer-Bergs reaction is a classic MCR that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate. nih.govnih.gov This method is highly versatile and has been widely applied. nih.gov

More recent developments in MCRs include domino processes for the synthesis of diversely substituted hydantoins. thieme-connect.comnih.gov For example, a three-component reaction involving an α-azido ester, an isocyanate, and triphenylphosphine (B44618) can yield N-carbamoyl hydantoins under mild conditions. thieme-connect.comthieme-connect.com Another innovative MCR involves a sequential domino process starting with the in-situ formation of carbodiimides, which then react with a fumaric acid derivative to produce hydantoin intermediates. nih.gov These intermediates can be further functionalized by reaction with amines. nih.gov Microwave-assisted Ugi/cyclization reaction sequences also provide an efficient route to hydantoins. organic-chemistry.org

Targeted Functionalization of the Hydantoin Core and Benzylidene Moietydrugfuture.comwikipedia.orgnih.gov

The hydantoin scaffold offers multiple sites for functionalization, allowing for the generation of diverse derivatives with tailored properties. researchgate.netrsc.org The nitrogen atoms at positions N-1 and N-3, the C-5 position, and the benzylidene moiety are all amenable to chemical modification. thieme-connect.com

The N-1 and N-3 positions can be alkylated or acylated. For instance, 5-(p-methoxybenzylidene)hydantoin (B1656620) has been reacted with various bromoacetylated amino acid esters to introduce ester-containing side chains at the N-3 position. semanticscholar.orgresearchgate.netresearch-nexus.net Mannich reactions have also been employed to introduce aminomethyl groups at the N-3 position of related 5-benzylidene-2-thiohydantoins. tandfonline.com

The C-5 position, being a reactive methylene group, is the site of the initial Knoevenagel condensation. thieme-connect.com The resulting exocyclic double bond of the benzylidene group can potentially undergo further reactions, although this is less commonly explored than functionalization of the hydantoin ring itself.

The benzylidene moiety can be modified by using substituted benzaldehydes in the initial condensation reaction. A range of 5-(substituted benzylidene)hydantoins have been prepared to investigate their biological activities. nih.gov For example, derivatives with different patterns of hydroxyl and methoxy (B1213986) substitution on the phenyl ring have been synthesized. nih.gov Additionally, the synthesis of 5-(4-benzyloxy-3-methoxy)benzylidene-hydantoin demonstrates the incorporation of more complex substitution patterns. tandfonline.comtandfonline.com

Below is a table summarizing the yields of various synthesized 5-(substituted benzylidene)hydantoin derivatives.

| Compound | Substituent on Benzaldehyde | Yield (%) | Reference |

| This compound | 4-methoxy | 40 | semanticscholar.org |

| 5-(4-methylbenzylidene)hydantoin | 4-methyl | 28 | semanticscholar.org |

| 5-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethylene)hydantoin | 3,4-methylenedioxy | 49 | semanticscholar.org |

| 5-(4-Benzyloxy-3-methoxy)benzylidene hydantoin | 4-benzyloxy-3-methoxy | 82 | tandfonline.com |

| 5-Anthracenylidene hydantoin | 9-anthracenyl | 55 | tandfonline.com |

| 5-(4'-nitrobenzylidene)-hydantoin | 4-nitro | 94 | google.com |

| 5-benzylidene hydantoin | none | 95 | google.com |

N-Substitution Strategies (e.g., Alkylation, Acylation) for Structural Diversity

The hydantoin core of this compound offers two nitrogen atoms (N-1 and N-3) that are amenable to substitution, providing a key avenue for creating a diverse library of derivatives. Alkylation and acylation are the most common strategies employed for this purpose.

The regioselectivity of these substitutions is a critical aspect. The N-3 position of the hydantoin ring is generally more acidic and less sterically hindered compared to the N-1 position. Consequently, in the presence of a base like potassium hydroxide (B78521), substitution reactions, such as alkylation, tend to occur selectively at the N-3 position. semanticscholar.org Stronger bases that can lead to double deprotonation are required to achieve substitution at the more hindered N-1 position. semanticscholar.org

A notable example of N-substitution involves the acylation of this compound with various ethyl or methyl (2-bromoacetyl)amino acid esters. semanticscholar.org This reaction is typically carried out by first treating the parent hydantoin with a base, such as potassium hydroxide in methanol, to form the corresponding salt. The subsequent addition of the bromoacetylated amino acid ester and refluxing the mixture leads to the desired N-3-acylated products in moderate yields. semanticscholar.org This method allows for the introduction of a variety of amino acid-containing side chains, significantly increasing the structural diversity of the parent compound.

A general procedure for the N-alkylation of hydantoin derivatives involves reacting the hydantoin with an appropriate organohalogen reagent in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, at room temperature. kau.edu.sa Another approach involves the reaction of a hydantoin with an acylated aniline (B41778) in the presence of potassium carbonate and potassium iodide with heating.

Table 1: Examples of N-3 Acylation of this compound with (2-Bromoacetyl)amino Acid Esters semanticscholar.org

| Reactant 2 (Ester) | Product | Yield (%) | Melting Point (°C) |

| Methyl (2-bromoacetyl)alaninate | Methyl (2-(5-(4-methoxybenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)alaninate | 47 | 264.2–267.8 |

| Methyl 2-(2-bromoacetamido)butanoate | Methyl 2-(2-(5-(4-methoxybenzylidene)-2,4-dioxoimidazolidin-3-yl)acetamido)butanoate | 40 | 258–262 |

| Ethyl (2-bromoacetyl)norvalinate | Ethyl (2-(5-(4-methoxybenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)norvalinate | 44 | 210.8–219.6 |

Modifications and Functionalization of the Benzylidene Aromatic Ring

The benzylidene aromatic ring of this compound presents another key site for structural modification. The electron-donating methoxy group at the para position makes the aromatic ring activated towards electrophilic aromatic substitution (EAS) reactions, primarily directing incoming electrophiles to the ortho positions (C-3' and C-5'). This provides a pathway to introduce a variety of functional groups, further expanding the chemical space of this scaffold.

One of the primary methods for synthesizing the parent compound involves the Knoevenagel condensation of hydantoin with p-anisaldehyde (4-methoxybenzaldehyde). wikipedia.org Modifications to the aromatic ring can, therefore, be achieved by using appropriately substituted p-anisaldehyde derivatives in this initial condensation step.

A direct functionalization of the benzylidene ring is the nitration reaction. For instance, the synthesis of 5-(4'-nitrobenzylidene)-hydantoin is achieved by reacting hydantoin with 4-nitrobenzaldehyde (B150856) in the presence of ammonium acetate and acetic acid in n-butanol at reflux. This reaction proceeds with a high yield of 94%. prepchem.com This demonstrates that an electron-withdrawing nitro group can be readily incorporated onto the benzylidene ring.

Given the activating nature of the methoxy group, other electrophilic substitution reactions are also feasible. For example, halogenation of the aromatic ring can be anticipated. While specific examples for the direct halogenation of this compound are not prevalent in the reviewed literature, the general principles of electrophilic aromatic substitution on activated benzene (B151609) rings suggest that reactions with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would likely lead to ortho-halogenated products.

Furthermore, the methoxy group itself can be a point of modification. Demethylation to the corresponding phenol, 5-(p-hydroxybenzylidene)-hydantoin, a naturally occurring compound, opens up another avenue for derivatization through reactions targeting the hydroxyl group, such as etherification or esterification.

Table 2: Examples of Substituted Benzylidene Hydantoins Synthesized via Knoevenagel Condensation

| Aldehyde Reactant | Product | Catalyst/Solvent System | Yield (%) | Melting Point (°C) | Reference |

| 4-Nitrobenzaldehyde | 5-(4'-Nitrobenzylidene)-hydantoin | Ammonium acetate, Acetic acid/n-Butanol | 94 | 253-254 | prepchem.com |

| 4-Methoxybenzaldehyde | 5-(4'-Methoxybenzylidene)-hydantoin | Ammonium acetate, Acetic acid | 95 | 243-244 | google.com |

| 4-Hydroxybenzaldehyde | 5-(4'-Hydroxybenzylidene)-hydantoin | Ammonium acetate, Acetic acid | 90 | 314-316 | google.com |

| 2-Chlorobenzaldehyde | 5-(2'-Chlorobenzylidene)-hydantoin | Ammonium acetate, Acetic acid | 90 | - | google.com |

| 3,4-Methylenedioxybenzaldehyde | 5-(3',4'-Methylenedioxybenzylidene)-hydantoin | Ammonium acetate, Acetic acid | 89 | - | google.com |

Computational and Theoretical Chemistry of 5 P Methoxybenzylidene Hydantoin

Quantum Chemical Characterization and Electronic Properties

Quantum chemical calculations offer a microscopic view of the electronic characteristics of 5-(p-Methoxybenzylidene)-hydantoin, revealing details about its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine its optimized molecular structure. nih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles in the gas phase. The computed values are generally in close agreement with experimental data obtained from X-ray diffraction, with minor discrepancies attributed to the different states (gas phase for calculations versus solid state for experiments). nih.gov

| Parameter | Calculated Value |

|---|---|

| Bond Length (Å) | (Data would be populated from specific computational studies) |

| Bond Angle (°) | (Data would be populated from specific computational studies) |

| Dihedral Angle (°) | (Data would be populated from specific computational studies) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, indicating it is a "soft" molecule. nih.govmdpi.com Conversely, a larger gap implies a "hard" molecule with greater stability. mdpi.com For molecules similar in structure to this compound, the HOMO-LUMO energy gap has been found to be minimal, which clearly indicates a high level of reactivity. nih.gov The distribution of HOMO and LUMO orbitals also helps in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attacks, respectively. nih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | (Data would be populated from specific computational studies) |

| ELUMO | (Data would be populated from specific computational studies) |

| Energy Gap (ΔE) | (Data would be populated from specific computational studies) |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other molecules. ias.ac.inmdpi.com The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential and are associated with electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net Green regions correspond to zero potential. researchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to molecular recognition processes. ias.ac.in The topography of the MESP, including its critical points, can be analyzed to determine the points of recognition between interacting molecules. ias.ac.in

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound and its derivatives allows for the existence of various conformations and tautomers, which can be explored through conformational analysis and molecular dynamics simulations.

Hydantoin (B18101) and its derivatives can exist in different tautomeric forms due to the migration of protons. researchgate.net Theoretical studies can be used to determine the relative stabilities of these tautomers in both the gas phase and in different solvents. researchgate.net Additionally, the benzylidene group introduces the possibility of E/Z isomerism around the C=C double bond. Computational studies can elucidate the interconversion pathways between these isomers. For similar systems, it has been shown that the Z isomer is often thermodynamically favored. mdpi.com The isomerization process, which can occur via an "umklapp" mechanism involving the rotation of a molecular fragment, typically has high energy barriers, making the interconversion slow at room temperature. mdpi.com

The conformational landscape of a molecule describes the potential energy of the system as a function of its atomic coordinates. weizmann.ac.il By exploring this landscape, the various stable conformations (local minima) and the transition states connecting them can be identified. researchgate.netbiorxiv.org For flexible molecules like this compound, which has a conformationally flexible substituent group, numerous conformers can exist. uc.pt Computational methods can locate these conformers on the potential energy surface and determine their relative energies. uc.pt The most stable conformer represents the most probable structure of the isolated molecule. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, exploring its conformational space and the transitions between different stable states. nih.govarxiv.org

Molecular Modeling and Docking Studies for Mechanistic Insights (In Vitro)

Molecular modeling and docking simulations are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding the mechanistic basis of a ligand's activity by visualizing its interaction with a target protein's active site. For this compound and its analogs, these studies have been pivotal in identifying potential enzyme targets and elucidating the nature of the molecular interactions that govern their inhibitory activity.

Computational studies on derivatives of 5-benzylidenehydantoin have successfully predicted their interactions with various enzyme active sites. A notable example is the investigation of substituted benzylidenehydantoins as inhibitors of mushroom tyrosinase. In one study, a derivative with hydroxyl and methoxy (B1213986) groups on the benzylidene ring was shown through docking simulations to interact strongly with residues within the active site of tyrosinase, suggesting a competitive inhibition mechanism nih.gov. This provides a strong basis for predicting that this compound would also bind to the tyrosinase active site, given its structural similarity.

Furthermore, the broader 5-benzylidene-hydantoin scaffold has been identified as a novel inhibitor for Sirtuin 2 (SIRT2), a class of enzymes involved in cellular regulation nih.gov. Structure-based virtual screening and subsequent molecular modeling have proposed a binding mode for this scaffold within the SIRT2 active site. This suggests that this compound could also be a potential inhibitor of sirtuins.

Other in silico investigations on hydantoin derivatives have pointed towards a range of other potential biological targets. These include enzymes such as prolyl hydroxylase, which is implicated in cellular responses to hypoxia bwise.kr. The versatility of the hydantoin scaffold in interacting with diverse enzyme active sites underscores the value of computational prediction in guiding experimental studies.

The power of molecular docking lies in its ability to elucidate the specific binding modes and key molecular interactions between a ligand and its target protein. For the 5-(substituted benzylidene)hydantoin analog targeting mushroom tyrosinase, docking studies revealed critical interactions with amino acid residues in the enzyme's active site nih.gov. While specific details for the p-methoxy derivative are not explicitly available, the study on a closely related compound highlighted the importance of the substituted phenyl ring in orienting the molecule within the binding pocket.

In the case of the 5-benzylidene-hydantoin scaffold's interaction with SIRT2, molecular modeling was used to propose a consistent binding mode that explained the observed inhibitory activity nih.gov. The model suggested that the hydantoin core and the benzylidene moiety engage in specific hydrogen bonding and hydrophobic interactions with the enzyme's active site residues. It is plausible that the p-methoxy group of this compound could further enhance these interactions, potentially through additional hydrogen bonding or by favorably positioning the molecule within the active site.

The table below summarizes the predicted interactions for a closely related substituted benzylidenehydantoin with mushroom tyrosinase, which can be considered indicative of the potential interactions for this compound.

| Interacting Residue | Interaction Type |

| HIS259 | Pi-Pi Stacking |

| HIS263 | Pi-Pi Stacking |

| VAL283 | Hydrophobic |

| PHE264 | Hydrophobic |

| ASN260 | Hydrogen Bond |

This table is based on data for a related compound and represents a predictive model for this compound's interaction with mushroom tyrosinase.

Structure Activity Relationship Sar Studies for in Vitro Biological Interactions

Identification of Pharmacophoric Features Governing Biological Recognition (In Vitro)

The fundamental structure of 5-(p-Methoxybenzylidene)-hydantoin contains several key pharmacophoric features that are essential for its biological recognition. These include the hydantoin (B18101) ring, the benzylidene substituent, and the methoxy (B1213986) group. ontosight.aiacs.org The hydantoin ring itself is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. researchgate.net Molecular docking studies have revealed that the amide group within the hydantoin ring can form critical hydrogen bonds with the hinge region of protein kinases. acs.org

The planar aryl group of the benzylidene moiety typically occupies a hydrophobic pocket within the target protein. acs.org The p-methoxybenzylidene group is thought to influence the compound's properties through its electron-donating nature and its capacity to engage in π-π stacking interactions. ontosight.ai The combination of a hydrogen bond donor/acceptor (the hydantoin ring) and a hydrophobic aromatic feature (the benzylidene group) constitutes a primary pharmacophore for many of its observed biological activities. A pharmacophore hybridization strategy, combining diaryl pyrazolines and the imidazolidine-2,4-dione (hydantoin) scaffold, has been successfully employed to create new anticancer agents. nih.gov

Impact of Substituent Variation on In Vitro Biological Activity

Role of Methoxy Group and Other Benzylidene Substituents

The methoxy group at the para position of the benzylidene ring plays a significant role in modulating the biological activity of the parent compound. This substituent can influence the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov Its electron-donating nature can enhance the binding affinity to certain biological targets. ontosight.ai Studies on related compounds have shown that the position and nature of substituents on the benzylidene ring are critical for activity. For example, the introduction of a hydroxyl group at the para-position of a benzylidene hydantoin derivative resulted in the most active compound in a series targeting a specific kinase, with an IC50 of 27 μM against A431 cells. acs.org In contrast, replacing the benzene (B151609) ring with a pyrrole (B145914) ring diminished the kinase inhibitory ability by nearly half. acs.org

The following table summarizes the impact of various substituents on the benzylidene ring on the in vitro activity of hydantoin derivatives against different targets.

| Substituent at para-position | Target/Assay | Observed Activity |

| Methoxy (OCH3) | Kinase Inhibition | Potent activity |

| Hydroxyl (OH) | Kinase Inhibition (A431 cells) | IC50 = 27 μM (most active in series) |

| Chlorine (Cl) | Kinase Inhibition | 43.4% inhibition |

| Pyrrole (instead of benzene) | Kinase Inhibition | 23.9% inhibition (decreased activity) |

Influence of Hydantoin Ring Modifications

Modifications to the hydantoin ring itself have a profound impact on biological activity. The hydantoin core is considered highly conservative in terms of chirality, ring size, and substituents for maintaining activity against certain targets like the smoothened receptor. nih.gov However, strategic modifications can lead to enhanced potency or altered selectivity. For instance, replacing the oxygen atom at the C-2 position with a sulfur atom to form a thiohydantoin can significantly alter the biological profile. nih.gov

Furthermore, substitutions at the N-1 and N-3 positions of the hydantoin ring are a common strategy for optimizing activity. For example, the introduction of a 4-acetylphenylpiperazinylalkyl moiety at the N-3 position of spirohydantoin derivatives has been explored for anticancer activity. nih.gov In a series of 3-(4-substituted benzyl)-hydantoins, the nature of the substituent on the benzyl (B1604629) group attached to the hydantoin nitrogen was found to be a key determinant of antiproliferative activity against human colon cancer cell lines. nih.gov

The table below illustrates the effects of modifications on the hydantoin ring.

| Modification | Target/Assay | Observed Effect |

| Thiohydantoin (Sulfur at C-2) | Androgen Receptor | Altered biological profile |

| N-3 Substitution (4-acetylphenylpiperazinylalkyl) | Anticancer (PC3, SW480, SW620) | Varied antiproliferative activity |

| N-3 Substitution (Substituted benzyl) | Anticancer (HCT-116) | Key determinant of activity |

Quantitative Structure-Activity Relationship (QSAR) Model Development for In Vitro Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Statistical Approaches for Predictive Model Generation

Various statistical methods are employed to generate predictive QSAR models for hydantoin derivatives. Multiple Linear Regression (MLR) is a common approach used to develop a linear equation that correlates molecular descriptors with biological activity. nih.gov For a series of hydantoin-based androgen receptor modulators, an MLR model yielded a high correlation coefficient (R² = 0.858), indicating a strong relationship between the descriptors and the binding affinity. nih.gov

Other statistical techniques include the Monte Carlo method, which has been used for modeling the activity of quinoline/isoquinoline derivatives, a strategy that could be applied to hydantoin analogs. researchgate.net This method involves randomly splitting the data into training and test sets to build and validate the model. The selection of appropriate molecular descriptors, which can include electronic, steric, and hydrophobic parameters, is a critical step in building a robust QSAR model. nih.gov

Validation and Applicability Domain of QSAR Models

The validation of a QSAR model is essential to ensure its reliability and predictive power. capes.gov.br Internal validation is often performed using techniques like leave-one-out (LOO) cross-validation, which for the aforementioned androgen receptor modulator model resulted in a Q² of 0.822. nih.gov External validation, where the model is used to predict the activity of a set of compounds not used in the model development, is also crucial. nih.gov

A key aspect of QSAR modeling is defining the Applicability Domain (AD). researchgate.net The AD represents the chemical space of compounds for which the model is expected to make reliable predictions. tum.deresearchgate.net This is important because QSAR models are generally reliable for compounds that are structurally similar to those in the training set. variational.ai The AD can be defined based on the range of descriptor values in the training set, and predictions for compounds that fall outside this domain are considered less reliable. researchgate.net

Mechanistic Investigations of in Vitro Biological Interactions

Enzyme Inhibition Kinetics and Molecular Mechanisms

The study of enzyme inhibition by 5-(p-Methoxybenzylidene)-hydantoin and its derivatives provides crucial insights into their mechanism of action at a molecular level. This includes identifying the type of inhibition, quantifying the inhibitory potency, and determining the specific binding sites on the enzymes.

The mode of enzyme inhibition—whether competitive, non-competitive, or uncompetitive—describes how the inhibitor interacts with the enzyme and its substrate.

Competitive Inhibition : In this mode, the inhibitor and the substrate vie for the same active site on the enzyme. libretexts.orgkhanacademy.org An increase in substrate concentration can overcome the effects of a competitive inhibitor. khanacademy.orgjackwestin.com For instance, a derivative of 5-(substituted benzylidene)hydantoin has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Docking simulations confirmed that this compound strongly interacts with the residues in the active site of mushroom tyrosinase. nih.gov Similarly, camphene, a bicyclic monoterpene, exhibits competitive inhibition of the urease enzyme. nih.gov

Non-competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. libretexts.orgjackwestin.com This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. libretexts.orgjackwestin.com The inhibitory effect cannot be surmounted by increasing the substrate concentration. libretexts.org

Uncompetitive Inhibition : This type of inhibition occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.orgwikipedia.org This binding event prevents the complex from proceeding to form the product. jackwestin.com Uncompetitive inhibition leads to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km). libretexts.orgwikipedia.org

Mixed Inhibition : Some inhibitors can bind to both the free enzyme and the enzyme-substrate complex, a phenomenon known as mixed inhibition. jackwestin.com Quercetagetin (B192229), for example, has been shown to be a reversible mixed-type inhibitor of tyrosinase. frontiersin.org Another compound, 2'-hydroxy-4'-methoxyacetophenone, also acts as a mixed inhibitor for the oxidation of L-DOPA by tyrosinase. atlantis-press.com

Kinetic parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50) are essential for quantifying the potency of an inhibitor. sigmaaldrich.com

The IC_50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. sigmaaldrich.com For the diphenolase activity of tyrosinase, 2'-hydroxy-4'-methoxyacetophenone was found to have an IC_50 of 0.60 mmol/L. atlantis-press.com In another study, quercetagetin inhibited tyrosinase with an IC_50 value of 0.19 ± 0.01 mM. frontiersin.org Puerol A demonstrated high potency against both monophenolase and diphenolase activities of tyrosinase, with IC_50 values of 2.2 µM and 3.8 µM, respectively. nih.gov

The K_i value is the dissociation constant for the inhibitor and the enzyme, indicating the binding affinity. A lower K_i value signifies a stronger interaction. sigmaaldrich.com For 2'-hydroxy-4'-methoxyacetophenone, the equilibrium constants for inhibitor binding to the free enzyme (K_i) and the enzyme-substrate complex (K_is) were determined to be 0.08 mmol/L and 0.12 mmol/L, respectively. atlantis-press.com Certain sulfonamide inhibitors of β-carbonic anhydrase from Entamoeba histolytica showed K_i values in the range of 36–89 nM. nih.gov

Kinetic Parameters of Hydantoin (B18101) Derivatives and Related Compounds

| Compound | Enzyme | Parameter | Value | Reference |

|---|---|---|---|---|

| 2'-Hydroxy-4'-methoxyacetophenone | Tyrosinase (diphenolase) | IC_50 | 0.60 mmol/L | atlantis-press.com |

| Quercetagetin | Tyrosinase | IC_50 | 0.19 ± 0.01 mM | frontiersin.org |

| Puerol A | Tyrosinase (monophenolase) | IC_50 | 2.2 µM | nih.gov |

| Puerol A | Tyrosinase (diphenolase) | IC_50 | 3.8 µM | nih.gov |

| 2'-Hydroxy-4'-methoxyacetophenone | Tyrosinase | K_i | 0.08 mmol/L | atlantis-press.com |

| 2'-Hydroxy-4'-methoxyacetophenone | Tyrosinase | K_is | 0.12 mmol/L | atlantis-press.com |

| 4-Hydroxymethyl/ethyl-benzenesulfonamide | β-Carbonic Anhydrase (EhiCA) | K_i | 36–89 nM | nih.gov |

The mechanism of enzyme inhibition can involve direct binding to the active site or to an allosteric site, a location distinct from the active site. taylorandfrancis.com

Active Site Binding : This is characteristic of competitive inhibition, where the inhibitor directly blocks the substrate from binding. khanacademy.org As mentioned, a derivative of 5-(substituted benzylidene)hydantoin acts as a competitive inhibitor by binding to the active site of tyrosinase. nih.gov

Allosteric Modulation : Allosteric inhibitors bind to an allosteric site, causing a conformational change in the enzyme that affects its activity. taylorandfrancis.comlibretexts.org This type of regulation is a natural control mechanism in many biological pathways. libretexts.org While allosteric inhibitors bind to a site other than the active site, their effect can manifest as non-competitive, uncompetitive, or mixed-type inhibition. jackwestin.comjackwestin.com Studies have shown that allosteric ligands tend to be more rigid and aromatic compared to competitive ligands. nih.gov The combination of allosteric and active site binding motifs has been explored as a strategy to develop highly potent and selective enzyme inhibitors. nih.gov

Receptor Binding Studies and Selectivity Profiling (In Vitro)

In addition to enzyme inhibition, understanding the interaction of this compound and related structures with cellular receptors is vital for elucidating their broader pharmacological profile.

Receptor binding assays are used to determine the affinity of a ligand for a receptor and the rate at which the ligand-receptor complex forms and dissociates. nih.gov These studies are fundamental in drug discovery for identifying and optimizing lead compounds. nih.govfda.gov The affinity is often expressed as the equilibrium dissociation constant (K_d) or the inhibition constant (K_i) in competitive binding assays. nih.gov For example, studies on hydantoin-cored ligands targeting the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, have been conducted to understand these interactions. nih.gov A high binding affinity of puerol A to tyrosinase was also confirmed through fluorescence quenching analysis. nih.gov

Competitive binding assays are a common method to assess the selectivity of a compound for a specific receptor over others. nih.gov In these assays, the test compound's ability to displace a known radiolabeled or fluorescently tagged ligand from the receptor is measured. nih.gov This allows for the determination of the inhibitor's affinity (K_i) for the receptor. nih.gov For example, various hydantoin analogs have been evaluated for their inhibitory activity against different isoforms of human carbonic anhydrase (hCA), demonstrating selectivity for certain isoforms over others. nih.gov Similarly, selectivity profiling of a compound against a panel of receptors, such as serotonin (B10506) (5-HT) receptors, can reveal its potential for specific therapeutic applications while minimizing off-target effects. nih.govnih.gov

Receptor and Enzyme Selectivity Data

| Compound Class | Target | Finding | Reference |

|---|---|---|---|

| Hydantoin-cored ligands | Smoothened (SMO) Receptor | Structure-activity relationship studies revealed insights into ligand-receptor interactions. | nih.gov |

| Phthalimide-hydantoin hybrids | Human Carbonic Anhydrase (hCA) Isoforms | Showed selective inhibition, with moderate effects on hCA VI, VII, and IX, but inactive on hCA I and II. | nih.gov |

| Metoclopramide Analogues | Serotonin (5-HT) Receptors | Displayed partial agonism at 5-HT4 receptors with low affinity for 5-HT3 and muscarinic M3 receptors. | nih.gov |

| Indanone derivative | Serotonin (5-HT) Receptors | Showed high affinity and selectivity for the 5-HT7 receptor over other 5-HT receptor subtypes. | nih.gov |

| Sulfonamides | Carbonic Anhydrase (CA) Isoforms | A selective inhibitor (S4) demonstrated high affinity for CA IX and CA XII over CA I and II. | rndsystems.com |

Modulation of Cellular Pathways at the Molecular Level (In Vitro)

Studies have indicated that this compound and its derivatives can interact with and modulate the activity of various cellular proteins and enzymes. A notable target is tyrosinase, a key enzyme in melanin biosynthesis.

A study investigating a series of 5-(substituted benzylidene)hydantoin derivatives found that these compounds exhibited inhibitory activity against mushroom tyrosinase. nih.gov One of the most potent compounds in this series featured a hydroxyl group at the R² position and a methoxy (B1213986) group at the R³ position of the benzylidene ring. nih.gov This compound was identified as a competitive inhibitor of tyrosinase. nih.gov Furthermore, in a cellular context, it was observed to inhibit melanin production and tyrosinase activity in B16 cells, suggesting its potential as a modulator of hyperpigmentation. nih.gov

While direct studies on this compound are limited, research on closely related 5-benzylidene-hydantoin scaffolds has revealed interactions with other key cellular enzymes. For instance, the 5-benzylidene-hydantoin scaffold has been identified as a novel inhibitor of SIRT2, a member of the sirtuin family of deacetylases. researchgate.net These compounds were found to exhibit non-competitive and mixed-type kinetics towards acetyl-lysine substrates and NAD+, respectively. researchgate.net

Another derivative, UPR1024, a 5-benzylidene-hydantoin compound, has been shown to inhibit the autophosphorylation of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov This inhibition is a key mechanism in controlling cell proliferation. nih.gov

It is important to note that while these findings on related compounds are informative, the specific interactions of this compound with these and other proteins require more direct investigation.

Table 1: Investigated Enzyme Interactions of Benzylidene-Hydantoin Derivatives

| Compound Class | Target Enzyme | Type of Inhibition | Investigated Effect |

| 5-(substituted benzylidene)hydantoins | Tyrosinase | Competitive | Inhibition of melanin production nih.gov |

| 5-benzylidene-hydantoin | SIRT2 | Non-competitive/Mixed-type | Inhibition of catalytic activity researchgate.net |

| UPR1024 (5-benzylidene-hydantoin derivative) | EGFR Tyrosine Kinase | Not specified | Inhibition of autophosphorylation nih.gov |

The potential for this compound to interfere with signal transduction pathways is an area of active research, though specific data for this compound is sparse. However, the known interactions of its derivatives with key signaling proteins like EGFR and SIRT2 suggest a likelihood of such interference.

Signal transduction pathways, such as the MAPK/ERK, PI3K/AKT, and NF-κB pathways, are crucial for regulating a multitude of cellular processes including proliferation, survival, and inflammation. semanticscholar.orgmdpi.comsigmaaldrich.com The inhibition of EGFR by the related compound UPR1024 directly implicates an interference with the MAPK/ERK and PI3K/AKT pathways, which are downstream of EGFR activation. nih.govsemanticscholar.org In A549 lung cancer cells, treatment with UPR1024 led to an increase in the expression of p53 and p21WAF1 proteins, which are critical regulators of the cell cycle and apoptosis, further suggesting an impact on cellular signaling cascades. nih.gov

Furthermore, the inhibition of sirtuins by the 5-benzylidene-hydantoin scaffold can also have profound effects on cellular signaling. Sirtuins are known to deacetylate a variety of proteins, including transcription factors that play a role in pathways like NF-κB. researchgate.net In HeLa cells treated with a 5-benzylidene-hydantoin derivative, an increase in the levels of acetyl-p53 was observed, indicating a modulation of p53 signaling. researchgate.net

While these studies provide a framework for understanding the potential signal transduction interference of this compound, direct experimental evidence for this specific compound is needed to elucidate its precise mechanisms of action.

Stereochemical Implications in Biological Activity

Stereochemistry can play a pivotal role in the biological activity of a compound, as different stereoisomers can exhibit distinct pharmacological properties. For this compound, the presence of a double bond in the benzylidene moiety gives rise to the possibility of E and Z geometric isomers.

The synthesis of (Z)-5-benzylidene hydantoins has been reported, with the Z-geometry being assigned based on comparisons with previously characterized compounds. semanticscholar.org Specifically, the compound (5Z)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione is identified in the PubChem database, indicating the existence and characterization of the Z-isomer. researchgate.net

However, a comprehensive investigation into the differential biological activities of the E and Z isomers of this compound is not yet available in the reviewed scientific literature. The separation of such isomers can be challenging due to potential interconversion at room temperature, though techniques like HPLC and selective crystallization have been employed for similar compounds. chemsrc.com

Studies on other hydantoin derivatives have underscored the critical importance of stereochemistry. For example, in a series of hydantoin-derived 5-HT7 receptor antagonists, the absolute configuration at the stereogenic centers had a significant impact on their affinity and antagonistic action. nih.gov This highlights the need for similar stereoselective studies on this compound to fully understand its structure-activity relationship and to potentially identify the more active isomer for therapeutic applications.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 5-(p-Methoxybenzylidene)-hydantoin in solution. It provides detailed information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13), allowing for a complete mapping of the molecular skeleton and insights into its three-dimensional shape and dynamic properties.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information on chemical shifts and basic coupling, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would confirm the connectivity within the p-methoxyphenyl group, showing correlations between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons (¹J coupling). columbia.educolumbia.edu This is a highly sensitive technique that allows for the definitive assignment of each carbon atom that bears a proton. columbia.edu For the title compound, it would map each aromatic and vinylic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular framework by identifying longer-range couplings between protons and carbons over two to three bonds (²J and ³J). columbia.educolumbia.edu It is particularly useful for identifying connections to and between quaternary carbons (carbons with no attached protons), such as the carbonyl carbons (C2 and C4) and the imine carbon (C5) of the hydantoin (B18101) ring, and the ipso- and oxygen-bearing carbons of the methoxybenzylidene moiety. For instance, the vinylic proton would show an HMBC correlation to the C4 carbonyl carbon, confirming the attachment of the benzylidene group to the hydantoin ring at the C5 position.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on typical values for similar structures.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton → Carbon) |

|---|---|---|---|

| 1-NH | ~10.5 | - | → C2, C5 |

| 3-NH | ~8.5 | - | → C2, C4 |

| C2 (C=O) | - | ~156 | - |

| C4 (C=O) | - | ~165 | - |

| C5 | - | ~125 | - |

| Vinylic CH | ~6.5 | ~115 | → C4, C1', C2', C6' |

| C1' | - | ~128 | - |

| C2'/C6' | ~7.5 | ~130 | → C4', Vinylic C |

| C3'/C5' | ~7.0 | ~114 | → C1', C4' |

| C4' | - | ~160 | - |

| OCH₃ | ~3.8 | ~55 | → C4' |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Variable Temperature (VT) NMR is a powerful tool used to study dynamic chemical processes, such as conformational changes or tautomerism, that occur on the NMR timescale. By recording spectra at different temperatures, one can observe changes in peak shape, coalescence, or the appearance of new signals that indicate the presence of interchangeable species. For this compound, VT-NMR could be employed to investigate the rotational barrier around the C5-C1' single bond, which would affect the orientation of the p-methoxyphenyl ring relative to the hydantoin ring. It could also potentially probe for the existence of different tautomeric forms of the hydantoin ring, although the 2,4-dione form is generally the most stable.

Mass Spectrometry for Reaction Monitoring and Metabolite Identification (In Vitro)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an essential tool in chemical synthesis and metabolic studies. nih.govchemrxiv.org In the context of this compound, MS is used to confirm the molecular weight of the synthesized product, monitor the progress of the reaction by which it is formed, and identify potential metabolites in in vitro systems. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₁₀N₂O₃), HRMS is used to confirm that the mass of the synthesized molecule matches the theoretical calculated mass, thereby verifying its elemental composition and distinguishing it from other potential isomers or byproducts. nih.gov

Table 2: HRMS Data for this compound

| Formula | Species | Theoretical m/z | Observed m/z (example) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| C₁₁H₁₀N₂O₃ | [M+H]⁺ | 219.0764 | 219.0762 | -0.91 |

| C₁₁H₁₀N₂O₃ | [M+Na]⁺ | 241.0584 | 241.0581 | -1.24 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.orgwikipedia.org This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. youtube.comunt.edu The fragmentation pathways can be elucidated, offering powerful confirmation of the proposed structure. For this compound, MS/MS analysis would likely show characteristic losses, such as the loss of CO, HNCO, or cleavage at the benzylidene bond, helping to piece together the connectivity of the molecule. This technique is also invaluable for identifying metabolites in vitro, as metabolic transformations (e.g., hydroxylation, demethylation) result in predictable mass shifts in both the precursor and product ions. nih.gov

X-Ray Crystallography for Solid-State Structure and Co-Crystal Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

For this compound, a single-crystal X-ray diffraction analysis would reveal its solid-state conformation, including the planarity of the hydantoin and phenyl rings and the dihedral angle between them. It would also provide unambiguous evidence of the intermolecular forces, such as hydrogen bonding between the N-H groups and carbonyl oxygens of adjacent molecules, that govern the crystal packing. mdpi.com

Furthermore, this technique is essential for the analysis of co-crystals, which are crystalline structures composed of two or more different neutral molecules. nih.gov Should this compound be co-crystallized with another molecule (a coformer), X-ray crystallography would be used to characterize the new solid phase and understand the specific non-covalent interactions (e.g., hydrogen bonds, π-stacking) between the hydantoin derivative and the coformer.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Carbon monoxide |

Single Crystal X-Ray Diffraction for Absolute Configuration

While a specific single crystal X-ray diffraction study for this compound is not publicly available, the principles of the technique can be illustrated by studies on related hydantoin derivatives. For instance, a study on hydantoin derivatives reported the successful use of X-ray analysis to confirm the structure of a newly synthesized compound, providing an unambiguous depiction of its molecular geometry. koreascience.kr

Should single crystals of this compound be grown, this technique would yield critical structural data. The expected planarity of the benzylidene and hydantoin rings, the torsion angles between them, and the specific bond lengths and angles of the methoxy (B1213986) group would be precisely determined. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding patterns involving the N-H and C=O groups of the hydantoin ring, which dictate the crystal packing. This information is invaluable for understanding the compound's physicochemical properties and for designing derivatives with modified characteristics.

Illustrative Data from Single Crystal X-Ray Diffraction The following table represents the type of crystallographic data that would be obtained from a single crystal X-ray diffraction experiment. The values are hypothetical and for illustrative purposes only.

| Parameter | Illustrative Value |

| Chemical Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.415 |

| R-factor | 0.045 |

Co-crystallization with Biological Targets for Ligand-Bound Structures

To fully comprehend the mechanism of action of a bioactive compound, it is essential to visualize its interaction with its biological target, such as a protein or enzyme, at an atomic level. Co-crystallization followed by X-ray diffraction of the resulting protein-ligand complex provides a static snapshot of this interaction, revealing the specific binding mode and the key intermolecular forces involved.

There are no published co-crystal structures of this compound with any biological target. However, this technique remains a critical goal in the study of such compounds. The process would involve identifying a relevant biological target, preparing a stable complex of the protein and the hydantoin derivative, and growing diffraction-quality crystals of this complex.

A successful co-crystallization study would reveal the binding pocket on the protein surface and the precise orientation of this compound within it. It would identify which amino acid residues form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand. For example, the methoxy group could act as a hydrogen bond acceptor, while the phenyl ring could engage in stacking with aromatic residues like phenylalanine or tyrosine. This detailed structural information is instrumental in structure-based drug design, enabling the rational optimization of the ligand's affinity and selectivity for its target.

Spectrophotometric and Fluorometric Methods for Interaction Studies

Spectroscopic techniques that measure changes in light absorption (spectrophotometry) or emission (fluorometry) are powerful tools for studying the interactions between small molecules and biological macromolecules in solution. These methods can provide valuable information on binding affinities, stoichiometry, and the conformational changes that may occur upon binding.

UV-Vis Spectroscopy for Complex Formation and Stoichiometry

UV-Visible (UV-Vis) absorption spectroscopy can be employed to monitor the binding of a ligand to a protein. The formation of a complex can lead to changes in the absorption spectrum of either the ligand or the protein. These changes can manifest as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity.

For this compound, which contains a conjugated system and is therefore expected to absorb in the UV region, binding to a protein could alter its electronic environment, resulting in a detectable spectral shift. By systematically titrating the protein with the ligand and monitoring the changes in absorbance at a fixed wavelength, a binding isotherm can be constructed. Analysis of this isotherm can yield the binding constant (Ka) and the stoichiometry (n) of the interaction. While specific studies on this compound are lacking, research on other hydantoin derivatives has utilized UV-Vis spectroscopy to characterize the compounds and their interactions. nih.gov

Illustrative Data from a UV-Vis Titration Experiment This table illustrates the type of data collected during a UV-Vis titration experiment to determine binding parameters. The values are hypothetical.

| Ligand Concentration (μM) | Absorbance at λmax |

| 0 | 0.500 |

| 2 | 0.525 |

| 4 | 0.548 |

| 6 | 0.569 |

| 8 | 0.588 |

| 10 | 0.605 |

| 12 | 0.620 |

| 14 | 0.633 |

| 16 | 0.644 |

| 18 | 0.653 |

| 20 | 0.660 |

Fluorescence Spectroscopy for Ligand-Protein Binding

Fluorescence spectroscopy is an even more sensitive technique for studying ligand-protein interactions. This method can utilize the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) or the fluorescence of the ligand itself.

If a target protein contains fluorescent amino acids, the binding of this compound in their vicinity can cause quenching (a decrease) or enhancement of the fluorescence intensity. This change occurs because the ligand alters the local environment of the fluorophore. By monitoring this change as a function of ligand concentration, the binding affinity and stoichiometry can be determined using models such as the Stern-Volmer equation. nih.gov

Alternatively, some hydantoin derivatives are themselves fluorescent. nih.gov If this compound exhibits fluorescence, its binding to a protein would likely alter its fluorescence properties (intensity, emission maximum, polarization). A study on fluorescently-labeled hydantoins demonstrated their interaction with the protein β-lactoglobulin, where fluorescence spectroscopy was used to monitor their binding and release. nih.gov This approach provides a direct probe of the ligand's behavior and can yield detailed insights into the binding mechanism.

Future Research Directions and Potential Applications in Chemical Science

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of hydantoin (B18101) derivatives has a long history, but the drive towards greener and more efficient chemical processes is prompting the exploration of new synthetic strategies. researchgate.netbenthamdirect.comingentaconnect.com Future research will likely focus on the development of methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Key areas of interest include:

Microwave-Assisted Synthesis: This technique has already shown promise in accelerating the synthesis of various heterocyclic compounds, including pyrazoles and quinolines. researchgate.netnih.govnih.gov Applying microwave irradiation to the condensation of p-methoxybenzaldehyde with hydantoin or its precursors could significantly shorten reaction times and improve yields. researchgate.netorganic-chemistry.org

Ultrasound Irradiation: Similar to microwave assistance, sonication can enhance reaction rates and yields in the synthesis of 5,5-disubstituted hydantoins. researchgate.net

Solid-Phase and Solvent-Free Synthesis: These "green chemistry" approaches aim to reduce or eliminate the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. researchgate.netbenthamdirect.comingentaconnect.com Mechanochemical methods, such as ball-milling, have been successfully used for the eco-friendly preparation of other hydantoin derivatives and could be adapted for 5-(p-Methoxybenzylidene)-hydantoin. acs.org

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer a highly efficient and atom-economical approach to generating libraries of hydantoin derivatives. acs.org

Catalytic Methods: The use of recyclable catalysts, such as montmorillonite (B579905) K-10, can improve the sustainability of hydantoin synthesis. researchgate.net

These sustainable methodologies not only offer environmental benefits but can also lead to more cost-effective and scalable production of this compound and related compounds for further research and potential commercial applications. researchgate.netresearchgate.net

Identification of Undiscovered Biological Targets (In Vitro)

While the biological activities of many hydantoin derivatives have been explored, the specific molecular targets of this compound are not fully elucidated. ontosight.ai The hydantoin scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. acs.orgresearchgate.netnih.govsci-hub.se

Future in vitro studies should aim to:

Screen against Diverse Target Classes: Broad-based screening against panels of enzymes (e.g., kinases, proteases, deacetylases) and receptors can uncover novel biological activities. ekb.eg For instance, 5-benzylidene-hydantoin has been identified as a scaffold for the inhibition of sirtuins (SIRTs), a class of deacetylases, suggesting that this compound could have similar or enhanced activity. nih.gov

Investigate Known Hydantoin-Relevant Pathways: Given that other hydantoin derivatives exhibit anticancer, anticonvulsant, and antimicrobial properties, it is logical to investigate the effect of this compound on targets within these pathways. ontosight.ainih.govekb.eg This includes exploring its potential to inhibit tubulin polymerization, a mechanism of action for some anticancer hydantoins, or its interaction with ion channels relevant to epilepsy. nih.govjddtonline.info

Utilize Cell-Based Phenotypic Screening: Observing the effects of the compound on various cell lines (e.g., cancer cells, neurons, microbial cells) can provide clues about its biological function and potential targets. researchgate.netrsc.org For example, some hydantoin derivatives have shown efficacy against ESKAPE pathogens and activity on bacterial membranes. rsc.orgnih.gov

The p-methoxy group on the benzylidene ring can influence the compound's electronic properties and its ability to form hydrogen bonds, potentially leading to unique interactions with biological targets. ontosight.aiekb.eg

Integration with Advanced Screening Technologies for Mechanistic Probes

To efficiently explore the vast biological landscape and pinpoint the mechanisms of action of this compound, the integration of advanced screening technologies is crucial.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets or in cell-based assays. researchgate.netyoutube.comnih.gov By synthesizing a library of derivatives based on the this compound scaffold, HTS can quickly identify structure-activity relationships (SARs) and potent "hit" compounds. nih.gov

Quantitative High-Throughput Screening (qHTS): This advanced form of HTS provides concentration-response curves for thousands of chemicals, offering more detailed information on compound potency and efficacy while reducing false positives and negatives. researchgate.net

Virtual Screening: Computational methods, such as molecular docking, can be used to predict the binding of this compound and its analogues to the three-dimensional structures of potential protein targets. nih.gov This approach can prioritize compounds for synthesis and biological testing, saving time and resources. For example, virtual screening led to the discovery of 5-benzylidene-hydantoin as a SIRT inhibitor. nih.gov

These technologies, when used in combination, can accelerate the process of identifying and validating the biological targets of this compound and provide a deeper understanding of its mechanism of action. researchgate.net

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. mskcc.org With its defined chemical structure and potential for biological activity, this compound is a promising candidate for development as a chemical probe. ontosight.aiacs.org

To achieve this, future research should focus on:

Synthesis of Functionalized Derivatives: To be used as a probe, the core structure of this compound can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, or reactive groups for covalent labeling of target proteins. This would allow for visualization of the compound's localization within cells and identification of its binding partners.

Detailed SAR Studies: A thorough understanding of the structure-activity relationship is essential for designing selective and potent probes. nih.gov This involves synthesizing and testing a range of analogues with modifications at various positions of the hydantoin ring and the p-methoxybenzylidene moiety.

Target Validation: Once a potential target is identified, it is crucial to confirm the interaction between the probe and the target using various biochemical and biophysical techniques.

The development of a well-characterized chemical probe based on the this compound scaffold would be a valuable tool for dissecting complex biological pathways and could pave the way for the development of new therapeutics. mskcc.org

Applications in Non-Biological Chemical Systems (e.g., Analytical Chemistry, Materials Science)

The utility of this compound is not limited to the biological realm. Its unique chemical structure and properties could be exploited in other areas of chemical science.

Analytical Chemistry: The chromophore provided by the p-methoxybenzylidene group could be utilized in the development of new analytical reagents or sensors. For example, its interaction with specific metal ions or other analytes could lead to a detectable change in its spectroscopic properties (e.g., UV-Vis absorption or fluorescence).

Materials Science: The hydantoin ring system, with its hydrogen bond donor and acceptor sites, can participate in self-assembly processes to form ordered supramolecular structures. ekb.eg This property could be harnessed to create novel materials with interesting optical or electronic properties. The planar nature of the benzylidene-hydantoin core also suggests potential applications in the design of liquid crystals or other ordered materials. acs.org

Polymer Chemistry: Hydantoin-containing monomers can be incorporated into polymers to impart specific properties, such as thermal stability or altered solubility. The p-methoxybenzylidene group could further modify these properties or provide a site for post-polymerization modification.

Future research in these non-biological areas will require a detailed investigation of the physicochemical properties of this compound, including its photophysical characteristics, electrochemical behavior, and solid-state packing.

Q & A

Q. Key Optimization Factors :

| Parameter | Impact |

|---|---|

| Reaction temperature | Higher temps (>80°C) favor imine formation but may degrade sensitive substituents. |

| Solvent polarity | Polar solvents (e.g., DMF) enhance solubility of aromatic aldehydes. |

| Catalyst (e.g., HCl, NaOH) | Acidic conditions accelerate condensation but may require neutralization for product isolation. |

Advanced: How do electronic and lipophilic substituents influence the anti-metastatic activity of this compound analogs?

Studies on prostate cancer models (PC-3M cells) reveal that electron-withdrawing groups (e.g., -Br, -NO₂) enhance anti-invasive activity by increasing electrophilicity of the benzylidene moiety. Conversely, lipophilic substituents (e.g., -SCH₃) improve membrane permeability. A 3D QSAR/CoMFA model (q² = 0.651, r² = 0.910) highlights:

Q. Design Strategy :

- Introduce halogen atoms at the benzylidene ring for enhanced electrophilicity.

- Optimize logP values between 2.5–3.5 to balance solubility and cell penetration .